molecular formula C19H16N4O B11642288 2-cyclopropyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11642288
M. Wt: 316.4 g/mol
InChI Key: UTCABZOXZJNVMG-CIAFOILYSA-N
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Description

2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C19H16N4O. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation of quinoline-4-carbohydrazide with pyridine-4-carboxaldehyde under reflux conditions. The reaction is often carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which can lead to cell death. Additionally, the Schiff base linkage allows for the formation of reactive intermediates that can modify biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is unique due to its specific combination of a quinoline core with a pyridine Schiff base linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C19H16N4O/c24-19(23-21-12-13-7-9-20-10-8-13)16-11-18(14-5-6-14)22-17-4-2-1-3-15(16)17/h1-4,7-12,14H,5-6H2,(H,23,24)/b21-12+

InChI Key

UTCABZOXZJNVMG-CIAFOILYSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=NC=C4

solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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